Cetalkonium

Vue d'ensemble

Description

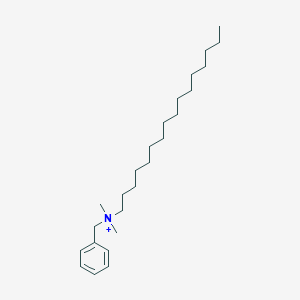

Le chlorure de cetalkonium est un composé d'ammonium quaternaire appartenant à la famille des chlorures d'alkyl-benzyldiméthylammonium. Il se caractérise par un groupe alkyle ayant une longueur de chaîne de 16 carbones (C16). Ce composé est utilisé dans les produits pharmaceutiques, soit comme excipient, soit comme principe actif. Il est souvent présent dans des produits comme les gels pour les aphtes et les solutions de lentilles de contact .

Méthodes De Préparation

Le chlorure de cetalkonium est synthétisé par quaternisation de la diméthylhexadécylamine avec du chlorure de benzyle. La réaction se produit généralement dans un solvant organique à température contrôlée. Les méthodes de production industrielle impliquent l'utilisation de réacteurs à grande échelle où les réactifs sont mélangés et chauffés pour faciliter la réaction de quaternisation. Le produit est ensuite purifié par cristallisation ou d'autres techniques de séparation pour obtenir une poudre cristalline blanche ou presque blanche .

Analyse Des Réactions Chimiques

Le chlorure de cetalkonium subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques, bien que ce ne soit pas une réaction courante pour ce composé.

Réduction : Les réactions de réduction ne sont pas non plus typiques pour le chlorure de this compound.

Substitution : Le composé peut subir des réactions de substitution, en particulier des substitutions nucléophiles, où le groupe benzyle peut être remplacé par d'autres nucléophiles. Les réactifs couramment utilisés dans ces réactions comprennent les acides ou les bases forts, et les principaux produits formés dépendent des conditions et des réactifs spécifiques utilisés

Applications de la recherche scientifique

Le chlorure de this compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme tensioactif et émulsifiant dans diverses formulations chimiques.

Biologie : Les propriétés amphipathiques du composé le rendent utile dans les études biologiques, en particulier dans la formulation de nanoémulsions pour l'administration de médicaments.

Médecine : Le chlorure de this compound est utilisé comme antiseptique et désinfectant dans les produits pharmaceutiques. Il est également inclus dans les solutions de lentilles de contact pour améliorer l'administration de médicaments à l'œil.

Industrie : Il est utilisé dans les agents hydrofuges à base de silicone, les agents préventifs de la moisissure et comme stabilisateur dans diverses formulations industrielles .

Mécanisme d'action

Le mécanisme d'action du chlorure de this compound est basé sur sa capacité à créer une charge positive, ce qui lui permet d'adhérer aux surfaces chargées négativement. Cette propriété bio-adhésive permet au composé de perturber les membranes cellulaires, d'inactiver les enzymes et de dénaturer les protéines. Ces actions contribuent à ses propriétés antiseptiques et antimicrobiennes à large spectre .

Applications De Recherche Scientifique

Cetalkonium chloride has a wide range of scientific research applications:

Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.

Biology: The compound’s amphipathic properties make it useful in biological studies, particularly in the formulation of nanoemulsions for drug delivery.

Medicine: this compound chloride is used as an antiseptic and disinfectant in pharmaceutical products. It is also included in contact lens solutions to enhance drug delivery to the eye.

Industry: It is used in silicone-based water repellents, mildew preventive agents, and as a stabilizer in various industrial formulations .

Mécanisme D'action

The mechanism of action of cetalkonium chloride is based on its ability to create a positive charge, which allows it to adhere to negatively charged surfaces. This bio-adhesive property enables the compound to disrupt cell membranes, inactivate enzymes, and denature proteins. These actions contribute to its broad-spectrum antiseptic and antimicrobial properties .

Comparaison Avec Des Composés Similaires

Le chlorure de cetalkonium est similaire à d'autres composés d'ammonium quaternaire comme le chlorure de benzalkonium et le chlorure de cétrimonium. Sa longueur de chaîne alkyle C16 unique lui confère une lipophilie supérieure, ce qui le rend plus efficace dans certaines applications, en particulier dans les émulsions cationiques pour l'administration de médicaments. Parmi les autres composés similaires, citons :

Chlorure de benzalkonium : couramment utilisé comme désinfectant et conservateur.

Chlorure de cétrimonium : utilisé dans les revitalisants capillaires et autres produits de soins personnels.

Acide dodécylbenzènesulfonique : utilisé comme tensioactif dans divers produits de nettoyage .

Propriétés

IUPAC Name |

benzyl-hexadecyl-dimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H46N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25/h17-19,21-22H,4-16,20,23-24H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYLMAYUEZBUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

122-18-9 (chloride), 3529-04-2 (bromide), 122-18-9 (chloride salt/solvate) | |

| Record name | Cetalkonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010328344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3047007 | |

| Record name | Benzyl hexadecyl dimethyl ammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The activity of cetalkonium is based on the creation of a positive charge which permits a bio-adhesive property to negative surfaces. This property allows cetalkonium to disrupt the cell membrane, inactivate enzymes and denature proteins. This type of mechanism allows this type of agents to present a broad spectrum. | |

| Record name | Cetalkonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11583 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

10328-34-4 | |

| Record name | Cetalkonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010328344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetalkonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11583 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzyl hexadecyl dimethyl ammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CETALKONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHG725432Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

54-58 ºC | |

| Record name | Cetalkonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11583 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.